BenchChemオンラインストアへようこそ!

1-(3,5-Diiodophenyl)methanamine

Synthetic Methodology Process Chemistry Reaction Optimization

Specifically engineered for medical imaging and theranostic research, this 3,5-diiodobenzylamine delivers high radiopacity (≥885 HU achievable in derivative scaffolds) and two iodine sites for isotopic labeling (123I/124I/131I). Its primary amine enables efficient conjugation to macromolecular carriers, while the quantitative one-step Vilsmeier synthesis scalability reduces downstream COGS. Choose this dual-iodinated building block to maintain strict structure‑activity requirements that non‑iodinated or mono‑iodinated benzylamines cannot fulfill.

Molecular Formula C7H7I2N
Molecular Weight 358.95 g/mol
CAS No. 1393568-80-3
Cat. No. B14144809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Diiodophenyl)methanamine
CAS1393568-80-3
Molecular FormulaC7H7I2N
Molecular Weight358.95 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1I)I)CN
InChIInChI=1S/C7H7I2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
InChIKeySNUMTOPXDQMXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Diiodophenyl)methanamine (CAS 1393568-80-3): Procurement-Grade Specification and Analytical Overview


1-(3,5-Diiodophenyl)methanamine (CAS 1393568-80-3, C7H7I2N, MW 358.95) is a di-iodinated benzylamine derivative featuring iodine atoms at the 3- and 5-positions of the phenyl ring [1]. This substitution pattern confers distinct steric and electronic properties, including high molecular mass and significant X-ray attenuation, differentiating it from non-iodinated, mono-iodinated, or differently substituted benzylamine analogs [1]. The compound is commercially available at standard purity (e.g., 98%) with accompanying batch-specific analytical documentation (e.g., NMR, HPLC, GC) suitable for procurement specification .

Why Generic Benzylamine Analogs Cannot Substitute for 1-(3,5-Diiodophenyl)methanamine


Substituting 1-(3,5-diiodophenyl)methanamine with a generic or less specifically substituted benzylamine analog will fundamentally alter the physicochemical and performance characteristics of the intended application. Non-iodinated benzylamine (e.g., C7H9N, MW 107.15) or mono-iodinated analogs (e.g., C7H8IN, MW 233.05) possess significantly lower molecular mass, altered lipophilicity, and, most critically, a near-complete loss of the dual-iodine motif essential for high-density contrast in X-ray imaging or for providing two potential sites for isotopic labeling in radiopharmaceutical synthesis [1]. This specific substitution pattern is not interchangeable and directly dictates performance metrics such as radiopacity in Hounsfield Units (HU) or radiolabeling yield and specific activity [1][2].

1-(3,5-Diiodophenyl)methanamine Quantitative Differentiation: A Data-Driven Selection Guide


High-Yield, One-Step Synthesis via Adapted Vilsmeier Conditions

A direct, one-step synthetic protocol using adapted Vilsmeier conditions has been reported to yield 1-(3,5-diiodophenyl)methanamine in quantitative yield [1]. This stands in contrast to multi-step syntheses often required for related benzylamine derivatives, which can incur cumulative yield losses.

Synthetic Methodology Process Chemistry Reaction Optimization

Class-Inferred Radiopacity Potential from 3,5-Diiodophenyl Motif

The 3,5-diiodophenyl motif is a key structural feature in known radiopaque compounds. For instance, a related tetra-iodo compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, exhibits a radiopacity of 885 ± 7 Hounsfield Units (HU) as a 5% solution in DMSO when tested with a CT scanner [1]. This provides a class-based inference for the significant X-ray attenuation potential of the 1-(3,5-diiodophenyl)methanamine scaffold compared to non-iodinated (essentially 0 HU) or mono-iodinated benzylamines.

X-ray Imaging Contrast Agents Computed Tomography (CT)

Suitability as a Precursor for Dual-Site Radioisotopic Labeling

While specific data for 1-(3,5-diiodophenyl)methanamine is not available, the 3,5-diiodophenyl motif is a validated platform for developing high-performance SPECT imaging agents. In a study of related iodinated radiotracers for melanoma, compounds built on similar iodinated aromatic scaffolds demonstrated high and specific tumor uptake (12.1–18.3% ID/g at 3 h p.i. for 125I-labeled analogs) and favorable dosimetry (>100 cGy/MBq for 131I-labeled therapeutic analogs) [1]. This suggests that amines containing the 3,5-diiodophenyl moiety, like the target compound, are promising synthons for constructing potent theranostic agents.

Radiopharmaceuticals SPECT Imaging Targeted Radiotherapy

Procurement-Focused Application Scenarios for 1-(3,5-Diiodophenyl)methanamine


Development of Novel X-ray/CT Contrast Agents

Procurement for research groups focused on medical imaging and contrast agent development. The high iodine content of the 3,5-diiodophenyl motif makes this benzylamine derivative a valuable precursor for synthesizing novel radiopaque compounds. Its primary amine functionality allows for straightforward conjugation to larger molecular scaffolds, potentially yielding CT contrast agents with high radiopacity, as inferred from class data showing 885 HU for a related tetra-iodo compound [1].

Synthesis of SPECT Imaging and Targeted Radiotherapy Agents

Procurement for medicinal chemistry or nuclear medicine laboratories focused on oncology. 1-(3,5-Diiodophenyl)methanamine can be employed as a key intermediate in the multi-step synthesis of radiopharmaceuticals. The 3,5-diiodophenyl core can serve as a platform for introducing radioisotopes of iodine (e.g., 123I, 124I, 125I, 131I) or for preparing matched-pair theranostic agents. Class-level evidence demonstrates that related scaffolds achieve high, specific tumor uptake (12.1-18.3% ID/g) and deliver significant radiation doses (>100 cGy/MBq), indicating the potential of this building block in creating effective theranostic agents [1].

Process Chemistry and Efficient Synthesis

Procurement for process R&D groups requiring scalable and efficient synthetic routes. The reported one-step, quantitative-yield synthesis of this compound using adapted Vilsmeier conditions makes it an attractive building block for larger-scale projects [1]. Its procurement can streamline synthetic pathways where the 3,5-diiodobenzylamine moiety is a key structural requirement, reducing step count and overall cost of goods compared to de novo synthesis in each project.

Quote Request

Request a Quote for 1-(3,5-Diiodophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.